n-[2-(3-Hydroxy-phenyl)ethyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-6-5-9-3-2-4-10(13)7-9/h2-4,7,13H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKFRSIMSOFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reduction of 3 Hydroxyphenylacetonitrile:a Common Laboratory Scale Synthesis Involves the Chemical Reduction Of3 Hydroxyphenylacetonitrile. This Nitrile Intermediate Can Be Prepared from 3 Hydroxybenzyl Alcohol. the Critical Functional Group Transformation is the Reduction of the Nitrile Group C≡n to a Primary Amine Ch₂nh₂ . This Can Be Achieved Using Various Reducing Agents.
Catalytic Hydrogenation: This method involves treating 3-hydroxyphenylacetonitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).
Chemical Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are effective for this transformation.
Decarboxylation of M Tyrosine:analogous to the Biosynthesis of Its Isomer P Tyramine from P Tyrosine, 3 Hydroxyphenethylamine Can Be Synthesized Via the Decarboxylation of the Amino Acidm Tyrosinewikipedia.orgbiosyn.com. This Reaction Removes the Carboxylic Acid Group, Yielding the Corresponding Phenethylamine. While This is a Key Step in Biological Systems, It Can Also Be Performed Chemically Under High Temperature Conditions, Although Enzymatic Methods Are Often Preferred for Their Specificity.
Development of Novel Synthetic Routes
Recent advancements in chemical synthesis have focused on improving the efficiency, purity, and environmental footprint of N-acylation reactions.
Another innovative approach is the use of continuous-flow reactors. These systems allow for precise control over reaction parameters such as temperature and mixing, often leading to higher yields and purities with reduced reaction times.
Green chemistry principles emphasize the use of environmentally benign reagents and conditions. For the synthesis of N-[2-(3-hydroxyphenyl)ethyl]acetamide, enzymatic and biocatalytic methods represent a significant advancement.
Enzymatic N-Acetylation: Enzymes such as arylalkylamine N-acetyltransferases (AANATs) are known to catalyze the transfer of an acetyl group from acetyl-CoA to various arylalkylamines, including tyramine (B21549) isomers nih.gov. The use of such an enzyme to acetylate 3-hydroxyphenethylamine would offer several advantages:
High Specificity: Enzymes operate with high chemo- and regioselectivity, exclusively targeting the amine group and avoiding side reactions.
Mild Conditions: Biocatalytic reactions occur in aqueous media at or near ambient temperature and neutral pH.
Sustainability: Enzymes are biodegradable catalysts derived from renewable sources.
A potential biosynthetic pathway could involve the enzymatic decarboxylation of m-tyrosine to produce m-tyramine, followed by enzymatic N-acetylation, creating a fully "green" route to the final product.
Design and Synthesis of N-[2-(3-Hydroxy-phenyl)ethyl]acetamide Derivatives and Analogues
The N-[2-(3-hydroxyphenyl)ethyl]acetamide scaffold can be readily modified to generate a library of derivatives and analogues. The synthetic strategies for derivatization target the three main components of the molecule: the acyl group, the phenyl ring, and the amide nitrogen.
N Alkylation of the Amide:the Amide Nitrogen Itself Can Be Functionalized, for Instance, Through N Alkylation. This is Often Achieved by First Preparing the N Acyl Product and then Reacting It with an Alkyl Halide in the Presence of a Strong Basechemicalbook.com. This Creates a Tertiary Amide, Which Can Significantly Alter the Compound S Chemical Properties.
Investigation of Molecular Targets and Binding Affinity
The specific molecular targets and binding affinities of this compound have not been extensively elucidated in publicly available scientific literature. However, based on its structural similarity to other well-characterized phenethylamine (B48288) derivatives, potential interactions with various receptors and enzymes can be postulated. The core structure, a phenethylamine backbone, is a common motif in many biologically active compounds, including neurotransmitters and hormones. The presence of a hydroxyl group on the phenyl ring and an N-acetyl group further refines the potential for specific molecular interactions.
Receptor Binding Studies of this compound
Direct receptor binding assays for this compound are not readily found in current research. Nevertheless, the phenethylamine scaffold is a key feature of ligands for several receptor families, most notably those involved in neurotransmission.
For instance, constrained phenethylamine ligands have been studied for their affinity to serotonin (B10506) 5-HT2 receptors. nih.gov The binding of these compounds is influenced by the substitution pattern on the phenyl ring and the nature of the amine substituent. The hydroxyl group at the meta position of this compound could potentially engage in hydrogen bonding with receptor residues, a common interaction for phenolic compounds.
Furthermore, phenethylamine derivatives are known to interact with dopamine (B1211576) receptors. Studies on various β-phenethylamine (β-PEA) derivatives have explored their structure-activity relationship in inhibiting dopamine reuptake, which indirectly suggests an interaction with the dopamine transporter (DAT). biomolther.org The N-acetylation in this compound would likely modulate its affinity and selectivity for such transporters compared to its primary amine counterparts.
Interactive Data Table: Postulated Receptor Interactions of Phenethylamine Derivatives
| Receptor Family | Potential Interaction | Basis for Postulation |
| Serotonin Receptors (e.g., 5-HT2A/2B/2C) | Binding affinity | Based on studies of constrained phenethylamine ligands. nih.gov |
| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Inferred from structure-activity relationship studies of β-phenethylamine derivatives. biomolther.org |
Enzyme Inhibition and Activation Profiling (e.g., Hydrolases, Deacetylases, Carbonic Anhydrases)
The enzymatic interactions of this compound are also an area requiring direct investigation. However, based on its chemical structure, several classes of enzymes could be considered as potential targets.
The acetamide group suggests that this compound could be a substrate for hydrolases, specifically amidases. For example, an enzyme known as (S)-N-acetyl-1-phenylethylamine hydrolase acts on a similar compound, N-acetylphenylethylamine, to produce phenethylamine and acetate. wikipedia.org It is plausible that a similar enzyme could hydrolyze this compound.
Additionally, the phenethylamine core is present in substrates for enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. nih.gov While N-acetylation would likely prevent it from being a direct substrate for PNMT, the potential for interaction with this or other enzymes in the catecholamine pathway cannot be entirely ruled out without experimental data.
Some acetamide derivatives have been investigated for their antioxidant and potential anti-inflammatory activities, which can be linked to the inhibition of enzymes involved in oxidative stress and inflammation, such as cyclooxygenases. nih.govnih.gov For instance, the related compound N-(2-hydroxy phenyl) acetamide has demonstrated anti-inflammatory properties. nih.gov
Interactive Data Table: Potential Enzyme Interactions of this compound and Related Compounds
| Enzyme Class | Specific Enzyme/Action | Compound Studied | Finding |
| Hydrolases | (S)-N-acetyl-1-phenylethylamine hydrolase | N-acetylphenylethylamine | Substrate for hydrolysis. wikipedia.org |
| Transferases | Phenylethanolamine N-methyltransferase (PNMT) | Phenylethanolamine | Substrate for methylation. nih.gov |
| Oxidoreductases | Cyclooxygenase (COX) | N-(2-hydroxyphenyl)acetamide | Implicated in anti-inflammatory effects. nih.gov |
Cellular Pathway Modulation
The influence of this compound on cellular signaling pathways remains to be directly explored. However, insights can be drawn from studies on structurally analogous compounds.
Signal Transduction Pathway Analysis in Cellular Models
N-acylethanolamines, which share the N-acyl ethylamine (B1201723) motif, have been shown to be involved in plant cell signal transduction, modulating defense gene expression and other cellular responses. nih.gov This suggests that N-acetylated phenethylamines could potentially play roles in signaling cascades.
In the context of inflammation, the related molecule N-acetylcysteine (NAC) has been shown to modulate the NF-κB pathway, a key regulator of inflammatory responses. nih.gov Given that some acetamide derivatives exhibit anti-inflammatory properties, it is conceivable that this compound could influence similar inflammatory signaling pathways.
Gene Expression and Protein Regulation Studies
Direct studies on how this compound affects gene and protein expression are lacking. However, research on the related compound N-(2-hydroxy phenyl) acetamide has shown that it can modulate the expression of apoptotic markers. In human breast cancer cells (MCF-7), it was found to enhance the Bax/Bcl-2 ratio, suggesting a role in the regulation of apoptosis-related genes and proteins. nih.gov This compound also lowered the expression of COX-2 protein in a model of acute kidney injury. nih.gov
In Vitro Biological Activity Studies with Mechanistic Focus
While specific in vitro studies focusing on the mechanism of action of this compound are not available, the broader class of acetamide derivatives has been the subject of various biological evaluations.
Several acetamide derivatives have been synthesized and tested for their antioxidant activity. nih.gov These studies often involve assays to measure the scavenging of free radicals and the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in cellular models.
Furthermore, the anti-inflammatory potential of related compounds has been demonstrated in vitro. For example, N-(2-hydroxy phenyl) acetamide was shown to have anti-inflammatory effects in whole blood oxidative burst and nitric oxide assays. nih.gov
Anticancer activity has also been observed for some acetamide derivatives. N-(2-hydroxyphenyl) acetamide was found to inhibit the growth of MCF-7 breast cancer cells, induce apoptosis, and arrest the cell cycle at the G0/G1 phase. nih.gov
Interactive Data Table: Summary of In Vitro Biological Activities of Related Acetamide Derivatives
| Biological Activity | Compound | Cellular Model/Assay | Mechanistic Insight |
| Anti-inflammatory | N-(2-hydroxy phenyl) acetamide | Whole blood oxidative burst and NO assays | Reduction of inflammatory mediators. nih.gov |
| Anticancer | N-(2-hydroxy phenyl) acetamide | MCF-7 breast cancer cells | Growth inhibition, apoptosis induction, cell cycle arrest. nih.gov |
| Antioxidant | Various acetamide derivatives | ABTS radical scavenging, ROS and NO production in macrophages | Scavenging of free radicals and reduction of oxidative stress markers. nih.gov |
Antimicrobial Activity and Underlying Mechanisms in Microorganisms
While direct mechanistic studies on this compound are limited, research on related acetamide derivatives provides insights into their potential antimicrobial actions. Generally, acetamides are recognized for their ability to form hydrogen bonds and interact with molecular structures, which can disrupt the integrity of microbial proteins and enzymes. patsnap.com
Derivatives of 2-mercaptobenzothiazole (B37678) containing an acetamide moiety have demonstrated significant antibacterial activity. acs.orgnih.gov Molecular docking studies of these derivatives suggest a mechanism of action that involves targeting bacterial kinases and DNA gyrases, essential enzymes for bacterial survival and replication. acs.org Specifically, certain derivatives have been shown to share hydrophobic pockets with established antibacterial agents like levofloxacin, indicating a similar mode of action. acs.org
The antimicrobial potency of acetamide derivatives can be influenced by their chemical structure. For instance, the introduction of a chloro atom to the acetamide structure has been shown to enhance antifungal activity. researchgate.net While N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl) acetamide, was able to inhibit the growth of this fungus. researchgate.net This suggests that structural modifications can significantly impact the antimicrobial spectrum and efficacy of this class of compounds.
The following table summarizes the antimicrobial activity of selected acetamide derivatives against various microorganisms.
| Derivative | Microorganism | Activity | Potential Mechanism |
| 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative bacteria | Moderate to good | Inhibition of bacterial kinases and DNA gyrases |
| 2-chloro-N-(2-hydroxyphenyl) acetamide | Candida albicans | Inhibitory | Not specified |
Antiproliferative and Apoptotic Pathway Induction in Specific Cellular Models
This compound and its analogs have demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines. A structurally similar compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA), has been shown to significantly inhibit the proliferation of melanoma cells and induce both apoptosis and autophagy. nih.gov The underlying mechanism for this activity is associated with the modulation of the PI3K/Akt and MAPK signaling pathways. nih.gov
Another related compound, N-(2-hydroxyphenyl)-2-propylpentanamide (a valproic acid derivative), has shown improved anti-proliferative activity in HeLa, rhabdomyosarcoma, and breast cancer cells compared to its parent compound. nih.govresearchgate.net This derivative was particularly effective against triple-negative breast cancer cells. nih.gov Its mechanism is linked to the induction of apoptosis and cell cycle arrest. nih.gov
Studies on various phenylacetamide derivatives have revealed their potential as anticancer agents. For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibited potent cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov The antiproliferative activity of these compounds appears to be influenced by the nature of their substituents. nih.gov
The table below presents the antiproliferative activity of selected acetamide derivatives in different cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Observed Effects |
| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) | Melanoma (B16) | Not specified | Inhibition of proliferation, induction of apoptosis and autophagy |
| N-(2-hydroxyphenyl)-2-propylpentanamide | HeLa, Rhabdomyosarcoma, Breast Cancer | µM range | Anti-proliferative activity |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | Prostate Carcinoma (PC3) | 52 µM | Cytotoxic effect |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | Breast Cancer (MCF-7) | 100 µM | Cytotoxic effect |
Anti-inflammatory Response Pathways in Cellular Systems
This compound and its analogs have been investigated for their anti-inflammatory properties. Studies on N-(2-hydroxy phenyl) acetamide have shown its ability to reduce the production of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in cellular models of inflammation. researchgate.netnih.gov This reduction in inflammatory mediators is a key aspect of its anti-inflammatory effect.
The anti-inflammatory mechanism of these compounds also involves the modulation of key signaling pathways. Research indicates that N-(2-hydroxy phenyl) acetamide can suppress Toll-like receptors (TLRs), specifically TLR-2 and TLR-4. researchgate.net TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses. By inhibiting these receptors, the compound can dampen the inflammatory cascade.
Furthermore, the anti-inflammatory effects of acetamide derivatives are linked to their antioxidant properties and their ability to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. nih.govresearchgate.net
The following table summarizes the anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide.
| Cellular System | Key Findings |
| Adjuvant-induced arthritic rat splenocytes | Reduction in IL-1β and TNF-α production |
| Adjuvant-induced arthritic rat model | Suppression of TLR-2 and TLR-4 expression |
| LPS-stimulated J774.A1 macrophages | Reduction of nitric oxide (NO) production |
Neurobiological Effects in Cell Culture Systems
While specific studies on the neurobiological effects of this compound in cell culture systems are not extensively available, research on a closely related compound, N-(2-hydroxy phenyl) acetamide, provides some insights. In a study using an adjuvant-induced arthritis rat model, which is known to involve central nervous system sensitization, this compound was found to inhibit the expression of c-Fos protein and mRNA in various brain regions, including the amygdala, cortex, hippocampus, and thalamus. nih.gov The c-Fos protein is often used as a marker for neuronal activity, and its inhibition suggests a potential modulatory effect on neuronal excitability under conditions of chronic pain and inflammation. nih.gov The study indicated that this effect was more potent than that of a non-steroidal anti-inflammatory drug. nih.gov
Antioxidant Mechanisms and Oxidative Stress Mitigation
Derivatives of acetamide have demonstrated significant antioxidant activity through various mechanisms. The primary mechanism involves the scavenging of free radicals. nih.govmdpi.com The antioxidant capacity of these compounds has been evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging method. nih.govresearchgate.net
In cellular systems, these compounds have been shown to mitigate oxidative stress. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, certain acetamide derivatives can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), both of which are key mediators of oxidative damage and inflammation. nih.govresearchgate.net Furthermore, in adjuvant-induced arthritic rats, treatment with N-(2-hydroxy phenyl) acetamide altered oxidative stress markers, suggesting an in vivo antioxidant effect that contributes to its anti-inflammatory activity. researchgate.netnih.gov
The antioxidant properties of these compounds are often attributed to their chemical structure, which allows them to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com
The table below highlights the antioxidant activities of select acetamide derivatives.
| Compound/Derivative | Assay/Model | Key Findings |
| N-(3,3-diphenylpropyl)-2-(4-nitrophenyl) acetamide | ABTS radical scavenging assay | Exhibited antioxidant activity |
| N-(3,3-diphenylpropyl)-2-(4-nitrophenyl) acetamide | tBOH-induced J774.A1 macrophages | Reduced ROS production |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | Altered oxidative stress markers |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 2 3 Hydroxy Phenyl Ethyl Acetamide Derivatives
Elucidation of Key Pharmacophoric Features for N-[2-(3-Hydroxy-phenyl)ethyl]acetamide Analogues
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of this compound, several key features can be identified as crucial for molecular recognition and interaction with biological targets.
The core structure consists of a 3-hydroxyphenyl ring, an ethyl linker, and an acetamide (B32628) group. Each of these components plays a role in defining the pharmacophoric pattern:
Aromatic Ring: The phenyl group often engages in hydrophobic and π-π stacking interactions within the target's binding site. The position of the hydroxyl group (meta in the parent compound) is critical, as it can act as both a hydrogen bond donor and acceptor.
Hydrogen Bond Donor/Acceptor Sites: The hydroxyl (-OH) group on the phenyl ring and the amide (-NH-C=O) moiety are primary sites for hydrogen bonding. The amide's nitrogen-hydrogen (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The spatial relationship between these groups is a key determinant of binding affinity.
Hydrophobic Ethyl Linker: The ethyl chain connecting the phenyl ring and the acetamide group provides a specific spatial orientation for these two key moieties. Its flexibility or rigidity can influence the compound's ability to adopt the optimal conformation for binding.
Impact of Substituent Variations on Biological Potency and Selectivity
Systematic modification of the this compound scaffold is a classic medicinal chemistry strategy to probe the SAR and optimize biological activity. Variations can be introduced at several positions, including the phenyl ring and the acetamide group.
Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring can drastically alter electronic properties, lipophilicity, and steric profile, thereby affecting potency and selectivity.
Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can modulate the pKa of the hydroxyl group and the electron density of the ring, influencing interaction strength. Studies on related carboxanilides have shown that the oxidation potential, a measure of electronic character, can be correlated with biological activities. researchgate.net
Lipophilicity: Adding lipophilic groups (e.g., halogens like -Cl, -Br) can enhance membrane permeability and access to hydrophobic binding pockets. However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor solubility and non-specific binding.
Acetamide Group Modifications: Altering the acetyl group or the ethyl linker can impact the molecule's conformation and hydrogen bonding capacity. For instance, replacing the methyl group of the acetamide with larger alkyl or aryl groups can probe for additional steric tolerance or hydrophobic interactions in the binding site.
Research on other acetamide derivatives has shown that for certain activities, such as antioxidant effects, modifications on the aromatic function attached to the amidic group are well-tolerated, while the aromatic moiety on the other side of the molecule is best kept unchanged. nih.gov
The following table illustrates hypothetical effects of substitutions on biological activity based on established SAR principles for related compounds.
| Compound | R1 (on Phenyl Ring) | R2 (on Acetamide N) | Hypothetical Change in Potency | Rationale |
| Parent | 3-OH | H | Baseline | Reference compound |
| Analogue 1 | 3-OCH₃ | H | May decrease or change selectivity | Blocks key H-bond donation from the hydroxyl group. |
| Analogue 2 | 4-Cl | H | May increase | Increases lipophilicity, potentially enhancing binding in a hydrophobic pocket. |
| Analogue 3 | 3-OH, 4-Cl | H | May increase significantly | Combines the key H-bonding feature with increased lipophilicity. |
| Analogue 4 | 3-OH | Benzyl | May increase or decrease | Introduces a bulky group that could either fit a larger pocket or cause steric hindrance. |
Conformational Analysis and Ligand-Target Interaction Modeling
The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues helps to identify low-energy, biologically relevant conformations. Proteins are not static entities; they are flexible and can adapt their shape to accommodate a ligand. nih.gov Therefore, modeling ligand-target interactions must account for the flexibility of both the ligand and the receptor. nih.gov
Computational techniques are invaluable for this purpose:
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms in a ligand and its target receptor over time, providing insights into the stability of binding poses and the conformational changes that occur upon binding. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target. Advanced docking methods, such as induced-fit docking, can account for protein flexibility, offering a more accurate prediction of the binding mode.
Key interactions that are typically modeled include:
Hydrogen Bonds: As identified in the pharmacophore, the hydroxyl and amide groups are prime candidates for forming strong, directional hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the target's active site.
Hydrophobic Interactions: The phenyl ring and alkyl portions of the molecule can interact favorably with nonpolar residues like leucine, valine, and phenylalanine.
π-Stacking: The aromatic phenyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
Structural analysis of related compounds has confirmed that intramolecular hydrogen bonds can pre-organize the ligand into a specific conformation, potentially reducing the entropic penalty of binding to the target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. A QSAR model is represented by a mathematical equation that can be used to predict the activity of new, unsynthesized analogues.
Developing a QSAR model for this compound analogues involves several steps:
Data Set: A series of analogues with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can be classified as:
0D/1D Descriptors: Constitutional descriptors like molecular weight, atom counts (e.g., nO for oxygen count), and functional group counts. kg.ac.rs
2D Descriptors: Topological descriptors that describe the connectivity of atoms, such as branching indices. kg.ac.rs
3D Descriptors: Geometrical descriptors that depend on the 3D conformation of the molecule. kg.ac.rs
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation linking the most relevant descriptors to the biological activity. kg.ac.rs
Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. kg.ac.rsresearchgate.net
Studies on related acetamide derivatives have successfully developed QSAR models for various activities, including anticonvulsant and antimicrobial effects. kg.ac.rsresearchgate.net These models often show that a combination of 2D and 3D descriptors provides the best predictive quality, highlighting the importance of both molecular topology and shape for biological activity. kg.ac.rs
The following table provides examples of descriptors that could be used in a QSAR study of these analogues.
| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |
| 1D (Physicochemical) | LogP | Octanol-water partition coefficient | Represents lipophilicity; often shows a parabolic relationship with activity. |
| 1D (Constitutional) | nHBD | Number of Hydrogen Bond Donors | Relates to the potential for forming hydrogen bonds with the target. |
| 2D (Topological) | TPSA | Topological Polar Surface Area | Correlates with membrane permeability and bioavailability. |
| 3D (Geometrical) | Molecular Volume | Van der Waals volume of the molecule | Relates to the steric fit within the binding pocket. |
| 3D (Electronic) | Dipole Moment | Measure of charge separation | Influences long-range electrostatic interactions with the target. |
By applying these SAR, SPR, and computational modeling techniques, researchers can rationally design novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
Computational and Advanced Analytical Methodologies in N 2 3 Hydroxy Phenyl Ethyl Acetamide Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is indispensable for probing the molecular structure of N-[2-(3-Hydroxy-phenyl)ethyl]acetamide. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy offer complementary information that, when combined, provides a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework.
In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For this compound, characteristic signals are observed for the aromatic protons, the ethyl chain protons, the amide proton, the acetyl methyl protons, and the phenolic hydroxyl proton.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its functional group and electronic environment.
¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.78 | Singlet | 3H | CH₃ (Acetyl) |
| 2.56 | Triplet | 2H | Ar-CH₂- |
| 3.16 | Quartet | 2H | -CH₂-NH |
| 6.57 - 6.64 | Multiplet | 2H | Aromatic CH |
| 6.70 | Singlet | 1H | Aromatic CH |
| 7.03 | Triplet | 1H | Aromatic CH |
| 7.81 | Triplet | 1H | NH (Amide) |
¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 22.7 | CH₃ |
| 35.1 | Ar-CH₂ |
| 41.2 | CH₂-N |
| 112.9 | Aromatic CH |
| 115.3 | Aromatic CH |
| 118.9 | Aromatic CH |
| 129.2 | Aromatic CH |
| 140.6 | Aromatic C-C |
| 157.4 | Aromatic C-O |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact molecular formula.
For this compound (C₁₀H₁₃NO₂), the theoretical monoisotopic mass is 179.09463 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured mass is then compared to the calculated mass. A very small mass error, usually in the parts-per-million (ppm) range, provides strong evidence for the assigned molecular formula and confirms the identity of the compound. This technique is also highly effective for assessing the purity of a sample by detecting the presence of any impurities with different elemental compositions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~3300 | O-H | Phenolic hydroxyl stretch (broad) |
| ~3280 | N-H | Amide N-H stretch |
| ~3050 | C-H | Aromatic C-H stretch |
| ~2930 | C-H | Aliphatic C-H stretch |
| ~1635 | C=O | Amide I band (carbonyl stretch) |
| ~1550 | N-H | Amide II band (N-H bend) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the molecule. This absorption is due to electronic transitions, primarily within the aromatic ring (the chromophore). The UV-Vis spectrum of this compound would be expected to show maximum absorbance (λmax) characteristic of a substituted benzene (B151609) ring, providing further confirmation of the aromatic portion of the structure.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
A typical HPLC method for this compound would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. The compound is detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the aromatic ring absorbs strongly. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of this compound, which contains polar hydroxyl and amide groups that lead to strong intermolecular hydrogen bonding, direct analysis by GC-MS is challenging.
To overcome this, a derivatization step is typically required. The polar N-H and O-H groups are converted into less polar, more volatile groups. A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized compound is significantly more volatile and thermally stable, making it suitable for GC-MS analysis. This method can be used for both qualitative identification (based on the mass spectrum of the derivative) and quantitative analysis.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. researchgate.net By irradiating a crystal with X-rays, a diffraction pattern is generated, which can be mathematically analyzed to produce a three-dimensional model of the electron density of the molecule. acs.org This method is indispensable for unambiguously determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a compound.
For this compound, obtaining a single-crystal X-ray structure would provide definitive information on its molecular geometry. This includes the planarity of the acetamide (B32628) group, the torsion angles of the ethyl linker, and the orientation of the hydroxyl group on the phenyl ring. Such structural data is foundational for understanding its physical properties and for designing computational studies.
Furthermore, X-ray crystallography is crucial for studying co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. By co-crystallizing this compound with other molecules (co-formers), it is possible to modify its physicochemical properties, such as solubility and stability. X-ray diffraction analysis of these co-crystals would reveal the specific hydrogen bonds, π–π stacking, or other interactions responsible for the new solid form.
While crystallographic data for various acetamide derivatives are available, specific published crystal structures for this compound or its co-crystals are not readily found in public databases as of the latest searches. However, a hypothetical analysis would yield data similar to what is presented in the illustrative table below.
Illustrative Example: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å | The lengths of the unit cell edges. |
| α = 90°, β = 98.5°, γ = 90° | The angles of the unit cell. | |
| Volume (V) | 1038 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules in one unit cell. |
| Key Intermolecular Interactions | N-H···O (amide-hydroxyl) | Hydrogen bonding between molecules. |
Computational Chemistry Approaches
Computational chemistry provides a suite of tools to investigate molecular properties and behaviors, offering insights that can be difficult to obtain through experimental methods alone.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govnih.govmdpi.com The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. openaccessjournals.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov
This methodology is critical in drug discovery for identifying potential biological targets and for virtual screening of compound libraries. nih.gov For this compound, molecular docking could be employed to predict its binding affinity to various enzymes or receptors. The scoring function would estimate the binding energy, with lower scores typically indicating a more favorable interaction. The analysis would also reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl or amide groups and amino acid residues in the receptor's active site.
Publicly available studies specifically detailing the molecular docking of this compound against specific targets are limited. An illustrative example of potential docking results is provided below.
Illustrative Example: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Enzyme X | -7.2 | Serine 122, Tyrosine 210 | Hydrogen Bond |
| Phenylalanine 330 | Pi-Pi Stacking | ||
| Receptor Y | -6.5 | Aspartate 85 | Hydrogen Bond |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. iaanalysis.comnih.gov This technique is used to study the physical movements of atoms and molecules that cannot be easily observed experimentally. In the context of drug design, MD simulations are used to analyze the stability of a ligand-receptor complex predicted by molecular docking, observe conformational changes in the protein upon ligand binding, and calculate binding free energies with higher accuracy. mdpi.comnih.gov
An MD simulation of a this compound-protein complex would start with the docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of every atom is calculated based on a force field. azolifesciences.com Analysis of this trajectory can confirm if the ligand remains stably bound in the active site and if the key interactions identified by docking are maintained over time. This provides a more realistic understanding of the binding event than the static picture from docking. nih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for calculating a wide range of molecular properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). alljournals.cn
For this compound, DFT calculations can elucidate its intrinsic chemical reactivity. naturalspublishing.com The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. Other calculated parameters like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) provide further insights into its behavior in chemical reactions, including its antioxidant potential. nih.govrsc.orgresearchgate.net
While specific DFT studies for this compound are not widely published, the methodology allows for the calculation of key electronic descriptors, as illustrated in the hypothetical data table below.
Illustrative Example: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value (eV) | Description |
|---|---|---|
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.9 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.9 | Energy difference between HOMO and LUMO; indicates chemical stability. |
| Ionization Potential (I) | 6.2 | The energy required to remove an electron. |
| Electron Affinity (A) | 1.1 | The energy released upon gaining an electron. |
Biosynthesis and Metabolic Transformations Relevant to N 2 3 Hydroxy Phenyl Ethyl Acetamide
Hypothetical Biosynthetic Pathways to Phenethylacetamides
The biosynthesis of N-[2-(3-hydroxy-phenyl)ethyl]acetamide is not explicitly detailed in scientific literature; however, a plausible pathway can be hypothesized based on established biochemical reactions for similar compounds. The pathway likely originates from the aromatic amino acid L-phenylalanine or L-tyrosine.
A primary hypothetical route begins with the hydroxylation of L-phenylalanine to form L-tyrosine. Subsequent hydroxylation at the meta position would yield 3,4-dihydroxyphenylalanine (L-DOPA), a common intermediate. An alternative start could be the direct meta-hydroxylation of L-tyrosine. Following this, a decarboxylation step, catalyzed by an aromatic L-amino acid decarboxylase, would convert the amino acid intermediate into 3-hydroxyphenylethylamine (also known as m-tyramine).
The final step in this proposed pathway is the N-acetylation of 3-hydroxyphenylethylamine. This reaction is catalyzed by an N-acetyltransferase (NAT) enzyme, which transfers an acetyl group from the cofactor acetyl-CoA to the primary amine of the phenethylamine (B48288) backbone. nih.govresearchgate.net NAT enzymes are known to be involved in the metabolism of a wide array of arylamine compounds. nih.gov The existence of N-(2-phenylethyl)acetamide in nature suggests that enzymatic machinery for such acetylation of phenethylamines exists.
A summary of this hypothetical pathway is presented below:
| Step | Substrate | Enzyme Class (Hypothetical) | Product |
| 1a | L-Phenylalanine | Phenylalanine hydroxylase | L-Tyrosine |
| 1b | L-Tyrosine | Tyrosine hydroxylase | 3-Hydroxyphenylethylamine |
| 2 | 3-Hydroxyphenylethylamine | Aromatic L-amino acid decarboxylase | 3-Hydroxyphenylethylamine |
| 3 | 3-Hydroxyphenylethylamine + Acetyl-CoA | N-acetyltransferase (NAT) | This compound |
In Vitro Metabolic Stability and Transformation Studies
While specific in vitro metabolic studies on this compound are limited, its metabolic fate can be predicted based on its chemical structure, which features a hydrolyzable amide linkage and a phenolic ring susceptible to oxidative and conjugative metabolism.
Enzymatic Hydrolysis: The amide bond in this compound is a potential target for amidohydrolase enzymes. These enzymes catalyze the hydrolysis of the amide bond, which would release 3-hydroxyphenylethylamine and acetate. wikipedia.org Studies on similar compounds, such as (S)-N-acetyl-1-phenylethylamine, have identified specific hydrolases that act on N-acetylated phenylethylamines. wikipedia.org This metabolic route would represent a deactivation pathway, converting the acetylated compound back to its parent amine.
Oxidation: The primary oxidative metabolism of phenethylamine derivatives is typically mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com For this compound, CYP-mediated oxidation could occur at several positions:
Aromatic Hydroxylation: The phenyl ring could undergo further hydroxylation, potentially forming a catechol-like structure (e.g., N-[2-(3,4-dihydroxy-phenyl)ethyl]acetamide). CYP2D6 is a key enzyme in the oxidation of various phenethylamine substrates. nih.gov
Aliphatic Hydroxylation: The ethyl side chain could also be a target for hydroxylation.
Conjugation (Phase II Metabolism): The existing phenolic hydroxyl group makes the compound a prime substrate for Phase II conjugation reactions. These are major detoxification pathways that increase water solubility and facilitate excretion. nih.govresearchgate.net
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl group. nih.govwashington.edu This is a common metabolic pathway for phenolic compounds. nih.gov
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moiety. nih.govnih.gov
These potential metabolic transformations are summarized in the table below.
| Transformation Type | Key Enzyme Family | Potential Reaction | Product Class |
| Hydrolysis | Amidohydrolase | Cleavage of amide bond | Amine + Carboxylic Acid |
| Oxidation (Phase I) | Cytochrome P450 (e.g., CYP2D6) | Aromatic or Aliphatic Hydroxylation | Dihydroxy-phenethylacetamide |
| Conjugation (Phase II) | UDP-glucuronosyltransferases (UGTs) | Addition of glucuronic acid | O-glucuronide conjugate |
| Conjugation (Phase II) | Sulfotransferases (SULTs) | Addition of a sulfate group | O-sulfate conjugate |
Identification of Metabolites and Their Potential Biological Relevance
3-Hydroxyphenylethylamine: Formed via enzymatic hydrolysis, this metabolite is the parent amine. Its generation could be biologically significant as it would regenerate a potentially active signaling molecule from its acetylated, and possibly less active, precursor.
Hydroxylated Metabolites: Further oxidation of the aromatic ring would produce catechol-containing metabolites. These dihydroxy-phenethylacetamides could have different receptor binding profiles or be precursors to reactive quinone species, which can form adducts with cellular macromolecules. nih.gov
Glucuronide and Sulfate Conjugates: These Phase II metabolites are typically pharmacologically inactive and are designed for rapid elimination from the body via urine or bile. researchgate.net Their formation represents a primary route of detoxification and clearance.
The biological relevance of these metabolites is intrinsically linked to their structure and subsequent metabolic fate.
| Potential Metabolite | Formation Pathway | Potential Biological Relevance |
| 3-Hydroxyphenylethylamine | Amide Hydrolysis | Regeneration of a biologically active trace amine. |
| N-[2-(dihydroxy-phenyl)ethyl]acetamide | Aromatic Hydroxylation (CYP450) | Altered pharmacological activity; potential for reactive quinone formation. |
| O-glucuronide conjugate | Glucuronidation (UGTs) | Inactive metabolite; facilitates detoxification and excretion. |
| O-sulfate conjugate | Sulfation (SULTs) | Inactive metabolite; facilitates detoxification and excretion. |
Future Research Directions and Emerging Paradigms for N 2 3 Hydroxy Phenyl Ethyl Acetamide
Exploration of Undiscovered Biological Activities and Therapeutic Applications
While initial research has linked N-[2-(3-Hydroxy-phenyl)ethyl]acetamide to neuroprotective and anti-inflammatory pathways, its full spectrum of biological activities remains largely uncharted. Future research should prioritize the systematic screening of this compound against a wider array of biological targets. Given the structural similarities to endogenous signaling molecules, there is a high probability of discovering novel interactions with receptors, enzymes, and ion channels that have not yet been considered.
Emerging evidence suggests that related acetamide (B32628) derivatives possess a wide range of pharmacological effects, including analgesic, anticonvulsant, and antimicrobial properties. nih.govneliti.com For instance, various N-phenylacetamide derivatives have demonstrated significant analgesic activity, in some cases comparable or superior to existing drugs like paracetamol. nih.gov Furthermore, studies on chloroacetamide derivatives of aminophenols have revealed appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. neliti.com These findings strongly suggest that this compound should be investigated for similar therapeutic applications. High-throughput screening campaigns and advanced phenotypic assays could accelerate the identification of novel therapeutic areas, potentially including metabolic disorders, oncology, and rare diseases.
Development of Advanced this compound Derivatives with Improved Selectivity
The development of novel derivatives from a parent compound is a cornerstone of modern drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. nih.gov The synthesis of advanced this compound derivatives represents a promising frontier. By strategically modifying the core structure—for example, through substitutions on the phenyl ring or alterations to the ethylacetamide side chain—researchers can fine-tune the compound's interaction with its biological targets. nih.gov
Structure-activity relationship (SAR) studies will be critical in this endeavor. nih.gov These studies systematically explore how chemical modifications influence biological activity, providing a roadmap for rational drug design. For instance, research on other acetamide-based compounds has shown that the nature and position of substituents can dramatically alter potency and selectivity for targets like cyclooxygenase-II (COX-II) or HIF prolyl 4-hydroxylases. nih.govarchivepp.com The goal is to create derivatives with high affinity for a specific target while minimizing off-target effects, thereby increasing the therapeutic window. Computational modeling and medicinal chemistry approaches will be instrumental in designing and synthesizing these next-generation compounds. nih.gov
Table 1: Potential Modifications and Target Activities for this compound Derivatives
| Chemical Modification Site | Example Modification | Potential Target/Activity to Investigate | Rationale |
| Phenyl Ring | Addition of electron-withdrawing groups (e.g., -NO2, -Cl) | Kinase Inhibition, Antimicrobial Activity | Alters electronic properties, potentially enhancing binding to enzyme active sites. nih.gov |
| Phenyl Ring | Addition of bulky groups (e.g., -t-butyl) | Receptor Subtype Selectivity (e.g., for GPCRs) | Introduces steric hindrance to prevent binding to undesired receptor subtypes. |
| Hydroxyl Group (-OH) | Conversion to ether or ester | Prodrug development, Improved bioavailability | Masks polar group to improve membrane permeability; can be cleaved in vivo to release the active compound. archivepp.com |
| Acetamide Group | Cyclization or replacement with bioisosteres (e.g., triazole, oxadiazole) | COX-II Inhibition, Anti-inflammatory | Modifies the hydrogen bonding capacity and conformational flexibility, key for COX enzyme selectivity. archivepp.com |
Integration with Multi-Omics Data for Systems-Level Biological Understanding
To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, proteomics, transcriptomics, and metabolomics—offers a powerful approach to elucidate the compound's mechanism of action within the complex network of cellular processes. nih.gov
By treating cells or model organisms with the compound and subsequently analyzing the global changes across these different molecular layers, researchers can identify entire pathways and networks that are modulated. nih.gov For example, a transcriptomic analysis could reveal the upregulation of specific gene networks, such as those involved in antioxidant response or cellular repair, providing unbiased insights into its function. nih.gov Proteomics could identify direct binding partners, while metabolomics could uncover shifts in cellular metabolism resulting from the compound's activity. This integrated approach can help identify novel biomarkers for drug response and reveal unforeseen therapeutic opportunities or potential liabilities. nih.gov Such studies are crucial for building comprehensive models of how the compound affects cellular physiology and pathophysiology. nih.gov
Challenges and Opportunities in Phenethylacetamide Research and Development
The path forward for this compound and related compounds is not without its challenges. A primary hurdle is often the transition from promising preclinical findings to successful clinical application. researchgate.net Key challenges include optimizing pharmacokinetic properties, ensuring long-term safety, and identifying the specific patient populations most likely to benefit. Furthermore, the high expectations for publication and grant attainment can create a precarious environment for researchers in the field. nih.gov
However, these challenges are matched by significant opportunities. The growing interest in therapies that target fundamental disease processes like inflammation and oxidative stress provides a favorable landscape for this class of compounds. Advances in synthetic chemistry and computational biology are accelerating the design-build-test-learn cycle for developing improved derivatives. nih.govnih.gov Moreover, the increasing availability of multi-omics technologies and the analytical tools to interpret their data allows for a deeper and more nuanced understanding of drug action than ever before. nih.gov Collaborative efforts between academia and industry will be essential to navigate the complexities of drug development and translate the therapeutic potential of this compound from the laboratory to the clinic. researchgate.net
Q & A
Q. What approaches identify metabolites in hepatic microsomal assays?
- Workflow :
- Incubation : Compound + NADPH-regenerating system in rat/human liver microsomes (37°C, 1 hr) .
- Detection : LC-MS/MS (QTOF) with fragmentation patterns (e.g., m/z 176.1 for deacetylated metabolite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
